Cas no 2228940-40-5 (tert-butyl N-1-oxo-4-(thiophen-3-yl)butan-2-ylcarbamate)

Tert-butyl N-1-oxo-4-(thiophen-3-yl)butan-2-ylcarbamate is a specialized organic compound featuring a thiophene moiety and a carbamate-protected amine group. Its structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection capabilities, facilitating controlled reactions in multi-step syntheses. The thiophene ring enhances reactivity in cross-coupling and functionalization processes. This compound is particularly useful in peptide modifications and drug discovery due to its balanced lipophilicity and steric properties. High-purity grades ensure reproducibility in research and industrial applications. Proper handling under inert conditions is recommended to preserve its integrity.
tert-butyl N-1-oxo-4-(thiophen-3-yl)butan-2-ylcarbamate structure
2228940-40-5 structure
Product Name:tert-butyl N-1-oxo-4-(thiophen-3-yl)butan-2-ylcarbamate
CAS No:2228940-40-5
MF:C13H19NO3S
MW:269.359862565994
CID:6085929
PubChem ID:165621389
Update Time:2025-05-19

tert-butyl N-1-oxo-4-(thiophen-3-yl)butan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-oxo-4-(thiophen-3-yl)butan-2-ylcarbamate
    • tert-butyl N-[1-oxo-4-(thiophen-3-yl)butan-2-yl]carbamate
    • 2228940-40-5
    • EN300-1885685
    • Inchi: 1S/C13H19NO3S/c1-13(2,3)17-12(16)14-11(8-15)5-4-10-6-7-18-9-10/h6-9,11H,4-5H2,1-3H3,(H,14,16)
    • InChI Key: LSDVJDBELVSJOE-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CCC(C=O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 269.10856464g/mol
  • Monoisotopic Mass: 269.10856464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 83.6Ų

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tert-butyl N-1-oxo-4-(thiophen-3-yl)butan-2-ylcarbamate Related Literature

Additional information on tert-butyl N-1-oxo-4-(thiophen-3-yl)butan-2-ylcarbamate

Comprehensive Introduction to tert-butyl N-1-oxo-4-(thiophen-3-yl)butan-2-ylcarbamate (CAS No. 2228940-40-5)

The compound tert-butyl N-1-oxo-4-(thiophen-3-yl)butan-2-ylcarbamate (CAS No. 2228940-40-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, featuring a thiophene ring and a tert-butyl carbamate group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of small-molecule inhibitors and peptide mimetics.

One of the most frequently searched questions about this compound is: "What is the role of tert-butyl N-1-oxo-4-(thiophen-3-yl)butan-2-ylcarbamate in medicinal chemistry?" The answer lies in its versatility. The thiophene moiety is known for its electron-rich properties, which can enhance binding affinity in target proteins. Meanwhile, the tert-butyl carbamate group serves as a protecting group for amines, a critical step in peptide synthesis. This dual functionality positions the compound as a key player in the design of next-generation therapeutics.

In recent years, the demand for high-purity intermediates like CAS No. 2228940-40-5 has surged, driven by advancements in high-throughput screening and combinatorial chemistry. Laboratories and pharmaceutical companies are increasingly seeking reliable suppliers of this compound to accelerate their R&D pipelines. Its stability under various reaction conditions further adds to its appeal, making it a preferred choice for multi-step synthetic routes.

Another hot topic in the scientific community is the green synthesis of such intermediates. Researchers are exploring eco-friendly methods to produce tert-butyl N-1-oxo-4-(thiophen-3-yl)butan-2-ylcarbamate with minimal waste and energy consumption. This aligns with the global push toward sustainable chemistry, a trend that has dominated academic and industrial discussions. The compound's potential for scalable production using catalytic processes is a subject of ongoing investigation.

From a structural perspective, the compound's molecular weight and logP value are critical parameters for drug developers. These properties influence its bioavailability and metabolic stability, which are essential for achieving desired pharmacokinetic profiles. Computational chemists often use QSAR models to predict the behavior of derivatives based on this scaffold, further highlighting its importance in rational drug design.

In summary, tert-butyl N-1-oxo-4-(thiophen-3-yl)butan-2-ylcarbamate (CAS No. 2228940-40-5) is a multifaceted compound with broad applications in modern chemistry and drug development. Its relevance to cutting-edge research and alignment with industry trends ensure its continued prominence in scientific literature and commercial markets.

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